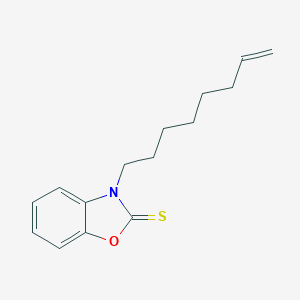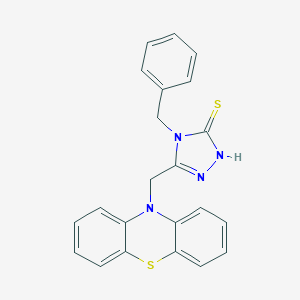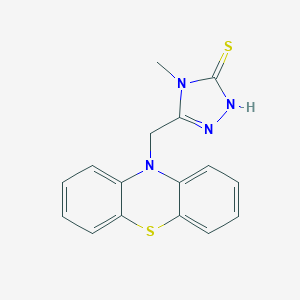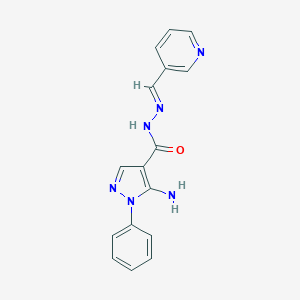
3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione, also known as OBTA, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. OBTA belongs to the class of thioester compounds and has been found to exhibit various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione has been found to exhibit potential applications in scientific research. It has been shown to possess antibacterial properties and can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. Additionally, 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione has been found to possess antifungal properties and can inhibit the growth of various fungal strains, including Candida albicans and Aspergillus niger.
Wirkmechanismus
The mechanism of action of 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione is not fully understood. However, it is believed that 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione exerts its antibacterial and antifungal effects by disrupting the cell membrane of bacteria and fungi. 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione has been shown to increase the permeability of the cell membrane, leading to leakage of cellular contents and ultimately cell death.
Biochemical and Physiological Effects:
3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter involved in muscle contraction. Additionally, 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione has been found to possess antioxidant properties and can scavenge free radicals, which are molecules that can cause cellular damage.
Vorteile Und Einschränkungen Für Laborexperimente
3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione possesses several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione exhibits potent antibacterial and antifungal properties, making it a useful tool for studying the mechanisms of bacterial and fungal growth. However, 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione also possesses limitations for lab experiments. It is a synthetic compound that may not accurately reflect the properties of natural compounds. Additionally, 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione may exhibit toxicity at high concentrations, which could limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione. One potential area of research is the development of 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione-based drugs for the treatment of bacterial and fungal infections. Additionally, 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione could be used as a tool for studying the mechanisms of bacterial and fungal growth. Further research could also explore the potential applications of 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione in other areas, such as agriculture and environmental science.
Synthesemethoden
3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione can be synthesized through a multi-step process involving the reaction of 2-aminophenol with 7-octenyl isothiocyanate. The reaction proceeds in the presence of a base, such as triethylamine, and yields 3-(7-octenyl)-1,3-benzoxazole-2(3H)-thione as a white solid. The purity of the compound can be improved through recrystallization from a suitable solvent.
Eigenschaften
Molekularformel |
C15H19NOS |
|---|---|
Molekulargewicht |
261.4 g/mol |
IUPAC-Name |
3-oct-7-enyl-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C15H19NOS/c1-2-3-4-5-6-9-12-16-13-10-7-8-11-14(13)17-15(16)18/h2,7-8,10-11H,1,3-6,9,12H2 |
InChI-Schlüssel |
CULOPTMQGCXLKU-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCN1C2=CC=CC=C2OC1=S |
Kanonische SMILES |
C=CCCCCCCN1C2=CC=CC=C2OC1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![10-({4-benzyl-5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methyl)-10H-phenothiazine](/img/structure/B293169.png)
![{[4-allyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B293170.png)
![2-{[4-methyl-5-(10H-phenothiazin-10-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B293171.png)


![3,4-diphenyl-7-[3-(trifluoromethyl)phenyl]pyrimido[4',5':4,5]thieno[2,3-c]pyridazine-6,8(5H,7H)-dione](/img/structure/B293178.png)
![2-[(5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B293180.png)
![2-{[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-[(4-fluorobenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B293181.png)
![5-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B293182.png)
![3-{[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B293184.png)
![7-phenyl-3-[(3-pyridinylmethylene)amino]-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293186.png)
![3-[(3-methoxybenzylidene)amino]-7-phenyl-3,7-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one](/img/structure/B293187.png)

![6,8-Dimethoxy-4-methyl-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B293191.png)